3,3-Dimethyl-1-trimethylsilyl-1-pentyne
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Overview
Description
3,3-Dimethyl-1-trimethylsilyl-1-pentyne is an organosilicon compound with the molecular formula C10H20Si and a molar mass of 168.35 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a pentyne backbone, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-1-trimethylsilyl-1-pentyne can be synthesized through various methods. One common approach involves the reaction of 3,3-dimethyl-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-trimethylsilyl-1-pentyne undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized derivatives with various substituents
Scientific Research Applications
3,3-Dimethyl-1-trimethylsilyl-1-pentyne has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-trimethylsilyl-1-pentyne involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the alkyne moiety. The trimethylsilyl group can stabilize reaction intermediates, facilitating nucleophilic and electrophilic attacks. The alkyne moiety allows for the formation of new carbon-carbon bonds through addition and coupling reactions .
Comparison with Similar Compounds
Similar Compounds
1-Trimethylsilyl-1-pentyne: Similar structure but lacks the dimethyl substitution at the 3-position.
1-Pentyn-1-yltrimethylsilane: Another closely related compound with similar reactivity.
Uniqueness
3,3-Dimethyl-1-trimethylsilyl-1-pentyne is unique due to the presence of both the trimethylsilyl group and the dimethyl substitution at the 3-position. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3,3-dimethylpent-1-ynyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Si/c1-7-10(2,3)8-9-11(4,5)6/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXCRDHFBOSDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702097 |
Source
|
Record name | (3,3-Dimethylpent-1-yn-1-yl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61227-97-2 |
Source
|
Record name | (3,3-Dimethylpent-1-yn-1-yl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00702097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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